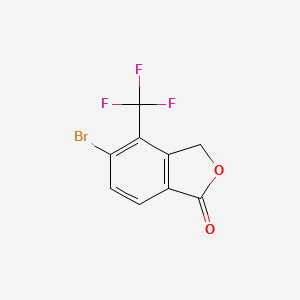

1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTMCF and has been studied extensively for its unique properties and potential uses.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization demonstrates the compound's utility in organic synthesis. This reaction showcases a broad substrate scope and potential for further chemical transformations, highlighting the compound's versatility in synthetic chemistry (Zheng et al., 2019).

Antimicrobial and Cytotoxic Activity

Research on 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones has explored their potential to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis. This suggests a novel application for these compounds in combating microbial infections and biofilm-related issues (Benneche et al., 2008).

Material Science and Polymorphism

Studies on concomitant polymorphism and supramolecular isomerism in related chemical structures reveal the impact of molecular conformation on solid-state properties. This research has implications for the design of materials with specific crystalline structures and properties, useful in various industrial applications (Kumar et al., 2003).

Fluorescence and Binding Properties

Research on boron-doped polycyclic aromatic hydrocarbons related to 1(3H)-isobenzofuranone derivatives has demonstrated unique fluorescence and binding properties, including the ability to bind fluoride ions. Such compounds offer potential applications in sensors and optical materials due to their stability and fluorescence characteristics (Hertz et al., 2017).

Fungus-Derived Compounds and Cytotoxicity

A new isobenzofuranone isolated from the mangrove endophytic fungus Penicillium sp. has shown cytotoxicity against certain cancer cell lines. This highlights the potential of naturally derived isobenzofuranone compounds in the development of novel anticancer agents (Yang et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, imidazole-containing compounds have been shown to interact with various targets, leading to their wide range of biological activities .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound could potentially induce a variety of molecular and cellular changes .

Propriétés

IUPAC Name |

5-bromo-4-(trifluoromethyl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O2/c10-6-2-1-4-5(3-15-8(4)14)7(6)9(11,12)13/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIXTBZVXWZFMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(F)(F)F)Br)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)

![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)